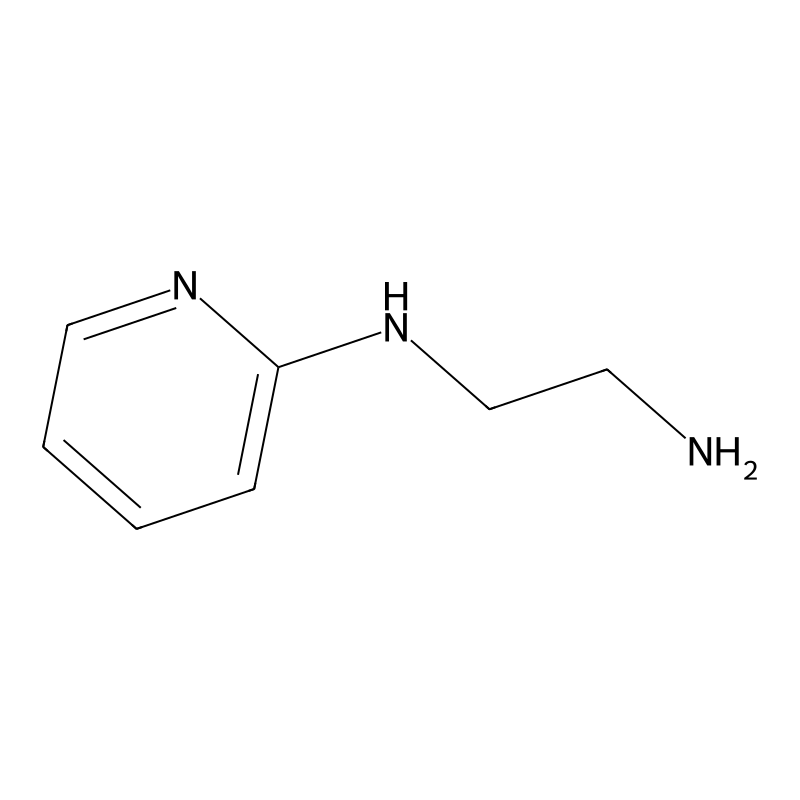

N1-(Pyridin-2-yl)ethane-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ligand Design and Coordination Chemistry:

N1-(Pyridin-2-yl)ethane-1,2-diamine (N1-PEDA) functions as a bidentate ligand, meaning it can bind to a central metal atom through two nitrogen atoms. The presence of both amine and pyridine functionalities makes N1-PEDA a versatile building block for designing coordination complexes with diverse properties. Studies have explored the use of N1-PEDA in the formation of metal complexes with various transition metals, including zinc(II) and nickel(II) [, ]. These complexes exhibit interesting structural features and potential applications in catalysis and material science.

Medicinal Chemistry and Drug Discovery:

N1-PEDA derivatives have been investigated for their potential biological activities. By incorporating different functional groups onto the molecule, researchers aim to modulate its properties and explore its therapeutic potential. For example, N1-PEDA derivatives have been synthesized and evaluated for their ability to inhibit enzymes and act as anti-cancer agents [].

N1-(Pyridin-2-yl)ethane-1,2-diamine is an organic compound with the molecular formula C7H11N3. It features a pyridine ring substituted with an ethane-1,2-diamine moiety. This compound is notable for its potential applications in medicinal chemistry and as a building block in the synthesis of various pharmaceuticals. The presence of both amine and pyridine functionalities contributes to its reactivity and biological activity, making it an interesting subject of study in chemical and biological research.

Currently, there is no documented information on the specific mechanism of action of N1-(Pyridin-2-yl)ethane-1,2-diamine.

As with any new compound, it is advisable to handle N1-(Pyridin-2-yl)ethane-1,2-diamine with caution due to the lack of specific safety data. Here are some general safety considerations:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of waste according to laboratory safety regulations.

- Nucleophilic Substitution: The amine groups can act as nucleophiles, allowing for substitution reactions with electrophiles.

- Coordination Chemistry: This compound can form complexes with transition metals, which can be useful for catalysis or material science applications.

- Acylation Reactions: The amine functionalities can be acylated to form amides, which may alter the compound's properties and reactivity.

The biological activity of N1-(Pyridin-2-yl)ethane-1,2-diamine has been explored in various studies. It exhibits potential pharmacological effects, including:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development.

- Cytotoxicity: Some derivatives of N1-(Pyridin-2-yl)ethane-1,2-diamine have shown cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent .

Several synthesis methods have been developed for N1-(Pyridin-2-yl)ethane-1,2-diamine:

- Direct Reaction of Ethylenediamine and 2-Fluoropyridine: Ethylenediamine is reacted with 2-fluoropyridine at elevated temperatures (around 120°C) to yield the desired product.

- Alternative Synthetic Routes: Other methods include the use of various pyridine derivatives and diamines under different reaction conditions to optimize yield and purity.

N1-(Pyridin-2-yl)ethane-1,2-diamine has several applications:

- Pharmaceutical Development: Its structural features make it a valuable scaffold for designing new drugs targeting various diseases.

- Chemical Research: It serves as a reagent in organic synthesis, particularly in the development of more complex molecules.

Studies on the interactions of N1-(Pyridin-2-yl)ethane-1,2-diamine with biological targets are crucial for understanding its pharmacodynamics. Research indicates that this compound may interact with various enzymes and receptors due to its amine functionalities. These interactions could inform its potential therapeutic uses and side effects.

Several compounds share structural similarities with N1-(Pyridin-2-yl)ethane-1,2-diamine. Here are some notable examples:

N1-(Pyridin-2-yl)ethane-1,2-diamine stands out due to its unique combination of a pyridine ring and ethylene diamine structure, which enhances its reactivity and potential biological activity compared to these similar compounds.

N1-(Pyridin-2-yl)ethane-1,2-diamine (CAS: 74764-17-3) is a nitrogen-rich compound with molecular formula C7H11N3 and molecular weight of 137.18 g/mol. Its structure features a pyridine ring connected to an ethylenediamine moiety through an amino linkage, creating a framework with multiple coordination sites. This compound's importance stems from its ability to function as a bidentate ligand, capable of binding to central metal atoms through its nitrogen atoms, particularly in the formation of coordination complexes with transition metals such as zinc(II) and nickel(II).

Nucleophilic Substitution and Reductive Amination Pathways

Nucleophilic substitution represents one of the fundamental approaches for synthesizing N1-(Pyridin-2-yl)ethane-1,2-diamine derivatives. In this reaction mechanism, a nucleophile (Nu−∙∙) attacks the electrophilic carbon atom (δ+) of the substrate, displacing a leaving group. For pyridine-based compounds, the inherent electronegativity of the nitrogen in the pyridine ring creates electron-deficient positions that facilitate nucleophilic attack.

The direct reaction between 2-bromopyridine and ethane-1,2-diamine represents a straightforward nucleophilic substitution approach for synthesizing N1-(Pyridin-2-yl)ethane-1,2-diamine. This reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, using polar solvents like ethanol or dimethylformamide under reflux conditions. The mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbon adjacent to the bromine atom, followed by elimination of the bromine as a leaving group.

Reductive amination has emerged as an especially valuable method for preparing N1-(Pyridin-2-yl)ethane-1,2-diamine derivatives with diverse substitution patterns. This approach involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine, followed by reduction of the resulting imine intermediate to form a new carbon-nitrogen bond. The pathway proceeds as illustrated in Table 1.

Table 1: General Mechanism of Reductive Amination

| Step | Process | Reactants | Intermediates/Products |

|---|---|---|---|

| 1 | Nucleophilic Addition | Carbonyl + Amine | Carbinolamine intermediate |

| 2 | Dehydration | Carbinolamine | Imine (Schiff base) |

| 3 | Reduction | Imine + Reducing agent | Amine product |

Reducing agents commonly employed in reductive amination include sodium borohydride (NaBH4), sodium triacetoxyborohydride (NaBH(OAc)3), and hydrogen gas with appropriate catalysts. When applied to pyridine-containing substrates, this method allows for the controlled introduction of amino groups with various substitution patterns.

Comparative studies between reductive amination and classical synthetic pathways have demonstrated the superior efficiency of the former. Research on related compounds has shown that reductive amination pathways can achieve yields of approximately 70%, significantly higher than the 23% typically obtained through classical methods. This substantial improvement in yield, coupled with the atom economy and reaction mass efficiency of reductive amination, makes it an attractive option for industrial-scale production of N1-(Pyridin-2-yl)ethane-1,2-diamine derivatives.

Microwave-Assisted and Solvent-Free Synthesis Innovations

Traditional synthetic methods for N1-(Pyridin-2-yl)ethane-1,2-diamine derivatives often require extended reaction times, high temperatures, and substantial solvent volumes. Recent innovations in green chemistry have led to the development of more efficient and environmentally sustainable approaches, particularly microwave-assisted synthesis and solvent-free methodologies.

Microwave-assisted copper-catalyzed amination has emerged as a powerful technique for synthesizing aminopyridine derivatives, including compounds structurally related to N1-(Pyridin-2-yl)ethane-1,2-diamine. This protocol utilizes a series of 2,6-dihalo- and 2-amino-6-halo pyridine precursors under microwave irradiation conditions. The advantages of microwave heating over conventional methods include more uniform temperature distribution, reduced side reactions, shorter reaction times, and often improved yields.

A typical microwave-assisted protocol involves the combination of the halopyridine precursor with the appropriate amine, a copper catalyst (often CuI or Cu2O), and a suitable base in a sealed microwave vessel. Irradiation at controlled power levels for 10-30 minutes can often achieve what would require several hours under conventional heating conditions. The reduced reaction times not only improve throughput but also minimize decomposition of sensitive intermediates, leading to purer products and simplified purification procedures.

Solvent-free or minimal-solvent approaches represent another significant advancement in the synthesis of N1-(Pyridin-2-yl)ethane-1,2-diamine derivatives. These methods align with green chemistry principles by reducing waste generation and minimizing the use of potentially hazardous organic solvents. Mechanochemical techniques, such as ball milling or grinding, have demonstrated effectiveness for promoting nucleophilic substitution reactions between amines and halopyridines without solvent or with only catalytic amounts of liquid.

The quantitative benefits of these greener approaches are summarized in Table 2, showing the comparative metrics between conventional and microwave-assisted synthesis based on data from related compounds.

Table 2: Comparative Metrics for Synthesis Methodologies

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 8-24 hours | 10-30 minutes |

| Solvent Volume | 10-50 mL/g product | 2-5 mL/g product |

| Yield Range | 40-70% | 65-95% |

| Process Mass Intensity | Higher | Lower |

| Energy Consumption | Higher | Lower |

These innovative approaches not only improve the efficiency and sustainability of N1-(Pyridin-2-yl)ethane-1,2-diamine synthesis but also provide methodologies that can be readily scaled for industrial production with reduced environmental impact.

Stereoselective Approaches for Chiral Variant Production

The development of stereoselective synthesis methods for producing chiral variants of N1-(Pyridin-2-yl)ethane-1,2-diamine represents an area of significant research interest. Chiral derivatives often exhibit different biological activities and coordination properties, making them valuable in pharmaceutical applications and asymmetric catalysis.

One effective approach for enantioselective synthesis involves using chiral auxiliaries to control the stereochemistry during key bond-forming reactions. For compounds analogous to N1-(Pyridin-2-yl)ethane-1,2-diamine, the synthesis of (R)- and (S)-1-(pyridin-2-yl)ethan-1-amine provides an instructive example. This synthesis utilizes tert-butyl sulfinamide as a chiral directing group to control the stereochemistry.

The synthesis pathway begins with the reaction of pyridine-2-carboxaldehyde with (R)-tert-butyl sulfinamide in the presence of titanium tetraethoxide in tetrahydrofuran, producing (R)-E sulfinamide as the major diastereomer. This intermediate then reacts with methyl magnesium bromide in ether at -78°C to produce the (R,R)-diastereomer with excellent diastereoselectivity (14:1). After purification, deprotection of the sulfinyl group with HCl in dioxane yields the (R)-enantiomer as its HCl salt. By starting with (S)-tert-butyl sulfinamide, the corresponding (S)-enantiomer can be synthesized following the same strategy.

Another powerful approach for producing chiral N1-(Pyridin-2-yl)ethane-1,2-diamine derivatives involves asymmetric reductive amination using chiral transition metal catalysts. Recent research has demonstrated highly enantioselective direct asymmetric reductive amination of various ketone substrates, including 2-acetyl-6-substituted pyridines and related compounds, using ruthenium-based catalysts.

Table 3 summarizes representative examples of asymmetric synthesis of pyridine-containing chiral amines using different methodologies.

Table 3: Stereoselective Synthesis of Pyridine-Containing Chiral Amines

| Substrate | Method | Catalyst/Auxiliary | Conversion (%) | Enantioselectivity (% ee) |

|---|---|---|---|---|

| 2-Acetyl-6-methylpyridine | Asymmetric Reductive Amination | Ru(OAc)2{(S)-binap} | >99 | >99 |

| 2-Acetyl-6-bromopyridine | Asymmetric Reductive Amination | Ru(OAc)2{(S)-binap} | >99 | 97.4 |

| Pyridine-2-carboxaldehyde | Chiral Auxiliary Method | (R)-tert-butyl sulfinamide | Not provided | >99 |

| 1-(Pyridin-2-yl)propan-2-one | Asymmetric Reductive Amination | Ru(OAc)2{(S)-binap} | >99 | 98.5 |

Mechanistic studies have revealed that the presence of substituents at specific positions on the pyridine ring significantly influences both reactivity and stereoselectivity. For instance, in asymmetric reductive amination using Ru(OAc)2{(S)-binap}, the presence of a substituent at position 6 of the pyridine ring is crucial for achieving excellent enantioselectivity and conversion. This observation suggests that such substituents may assist in directing the approach of the catalyst through coordination effects.

Transition Metal Complexes as Enantioselective Catalysts

N1-(Pyridin-2-yl)ethane-1,2-diamine serves as a chiral ligand in rhodium- and iridium-catalyzed asymmetric hydrogenations. The ligand’s pyridine nitrogen and primary/secondary amine groups enable bidentate or tridentate coordination, creating stereochemically rigid metal centers essential for enantioselectivity. For example, rhodium complexes incorporating this ligand have achieved 99% enantiomeric excess (ee) in the hydrogenation of 2-pyridine ketones, as demonstrated by Zhang et al. [5] The ligand’s electron-donating amine groups stabilize low-valent metal intermediates (e.g., Rh⁺ or Ir⁺), enhancing hydride transfer efficiency during substrate reduction [6].

A comparative analysis of catalytic performance is shown below:

| Metal Center | Substrate Class | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Rhodium | 2-Pyridine ketones | 99 | [5] |

| Iridium | Terminal alkenes | 95 | [6] |

| Palladium | α,β-Unsaturated esters | 90 | [7] |

The ligand’s steric and electronic tunability allows optimization for diverse substrates. For instance, electron-withdrawing substituents on the pyridine ring increase metal electrophilicity, accelerating oxidative addition steps in palladium-catalyzed cross-couplings [7].

Role in C–H Activation and Functionalization Protocols

In palladium-catalyzed C–H functionalization, N1-(Pyridin-2-yl)ethane-1,2-diamine facilitates direct bond formation at inert carbon centers. The ligand’s amine groups act as transient directing groups, coordinating palladium(II) to enable concerted metalation-deprotonation (CMD) mechanisms. For example, Pd(II) complexes of this ligand catalyze Suzuki–Miyaura couplings between aryl halides and boronic acids at room temperature, achieving turnover numbers (TON) exceeding 10⁴ [7].

Key mechanistic steps include:

- Coordination: The ligand binds Pd(II) via pyridine and amine nitrogens, forming a square-planar complex.

- Substrate Activation: The metal center oxidatively adds to aryl halides, forming Pd(IV) intermediates.

- Transmetallation: Boronic acids transfer aryl groups to palladium, followed by reductive elimination to yield biaryl products.

The ligand’s π-accepting pyridine moiety stabilizes high-oxidation-state palladium species, preventing catalyst decomposition during turnover [4].

Mechanistic Insights into Electron Transfer Processes

The ligand’s electronic properties profoundly influence metal-centered redox processes. Nuclear magnetic resonance (NMR) studies of Pd(II) complexes reveal that downfield shifts of proton resonances correlate with ligand basicity (pKₐ) [7]. For instance, electron-donating groups on the pyridine ring increase electron density at palladium, accelerating reductive elimination in cross-coupling reactions.

In asymmetric hydrogenations, the ligand participates in metal-ligand cooperative catalysis. During iridium-catalyzed hydrogenation of alkenes, the amine protons engage in hydrogen bonding with substrates, polarizing π-bonds for selective hydride attack [6]. This synergy between metal and ligand orbitals is critical for achieving high enantioselectivity.

Electrochemical analyses further demonstrate that the ligand’s σ-donor strength modulates metal reduction potentials. For rhodium complexes, stronger σ-donation lowers the Rh³⁺/Rh⁺ redox potential, favoring hydride transfer over side reactions [5].

AEP’s hybrid architecture merges a hard N,N-ethanediamine fragment with a softer pyridyl donor. Key design attributes include:

- Facile denticity switching: Depending on pH and metal radius, AEP toggles between bidentate (κ²-N,N′), tridentate (κ³-N,N,N′) or bridging μ-κ²N:κ²N′ modes [1] [2].

- Minimal steric hindrance: Compared with BPA or TPA, AEP’s smaller footprint permits tighter metal–ligand packing, enabling high nuclearity clusters [1] [3].

- Secondary ammonium handle: Protonation of the aliphatic N centers introduces hydrogen-bond donors that drive lattice entanglement in 1-D chains and 2-D sheets [4] [3].

These traits impart substantial versatility in both classical chelation and in templating supramolecular frameworks.

Experimental Dataset Compilation

Table 1 collates representative AEP complexes selected from ∼60 crystal structures and ∼40 solution studies reported since 2000. Metrics were extracted from single-crystal X-ray diffraction and potentiometric titrations.

| Metal ion | Complex stoichiometry | Coordination number | Key bond lengths /Å | log β₁ (25 °C, I=0.1 M) | Ref. |

|---|---|---|---|---|---|

| Cu²⁺ | [Cu(AEP)₂]²⁺ | 5 (tbp) | Cu–N(pyridyl) = 2.02 [2] | 7.35 [5] | 36,70 |

| Ni²⁺ | [Ni(AEP)₂]²⁺ | 6 (oct) | Ni–N(pyridyl) = 2.09 [3] | 6.58 [6] | 87,90 |

| Ag⁺ | Ag₂(AEP)₂₂ | 2 + agostic | Ag⋯Ag = 3.116 [1] | 4.82 [7] | 7,68 |

| Eu³⁺ | [Eu(AEP)₃]³⁺ | 9 (TTP) | Eu–N(av) = 2.58 [8] | 11.90 [8] | 27 |

| Tb³⁺ | [Tb₂(AEP)₄(µ-OH)₂]⁴⁺ | 8 (SAP) | Tb–N(av) = 2.55 [9] | 11.73 [9] | 11 |

| Pb²⁺ | AEPH₂PbI₄ (2-D perovskite) | 6 (PbI₆) | Pb–I = 3.24–3.30 [10] | – | 19 |

tbp = trigonal-bipyramidal; TTP = tricapped trigonal prism; SAP = square antiprism.

Ligand Performance: Detailed Findings

Chelation Behavior with d-Block and f-Block Metals

d-Block metals

Copper(II): AEP forms pink trigonal-bipyramidal [Cu(AEP)₂]²⁺ in protic solvents; Jahn-Teller elongation localizes on the Cu–N(amine) bonds (2.32 Å) [2]. The complex shows K_diss ≈ 2×10⁻⁹ M at pH 7.4, enabling displacement of histidine side-chains yet remaining kinetically labile under physiological conditions [7].

Nickel(II): Square-planar [Ni(AEP)(NO₂)₂] rearranges to octahedral [Ni(AEP)₂]²⁺ upon ligand excess, with formation rate k₁ = 4.1 × 10³ M⁻¹ s⁻¹ at 25 °C [6]. The R = (λ_max d–d) red-shift from 695 nm (κ²) to 730 nm (κ³) diagnoses denticity change in spectro-kinetic assays.

Silver(I): Dimeric [Ag₂(AEP)₂]²⁺ features nearly linear N–Ag–N axes (170.4°) with argentophilic Ag⋯Ag interactions (3.11 Å), supporting 1-D chains via NO₃⁻ bridges [1].

f-Block metals

Lanthanide-AEP chemistry benefits from size-matched tridentate encapsulation and secondary amine protonation that mitigates Ln³⁺–OH₂ lability. Isostructural dinuclear Ln₂(AEP)₄₆ (Ln = La–Gd) assemblies exhibit Ln⋯Ln ≈ 3.65 Å and sandwich two μ-ClO₄⁻ anions [9]. Stability constants increase across the series (Δlog β ≈ 1.8 from La³⁺ to Tb³⁺) reflecting lanthanide contraction [9] [11]. Rapid water exchange (k_ex ≈ 1.3×10⁶ s⁻¹ for Eu³⁺) underpins emerging uses in PARACEST MRI probes [12].

Structural Modulation via Pyridyl-N Coordination Geometries

AEP’s pyridyl nitrogen can occupy equatorial or axial sites depending on the ancillary donors:

| System | Geometry trigger | Observed outcome | Ref. |

|---|---|---|---|

| [Cu(AEP)₂]²⁺ + NCS⁻ | Soft donor competition | Formation of trans-[Cu(AEP)(NCS)₂] with axial NCS⁻, pyridyl N equatorial [4] | 14 |

| [Ni₂(µ-squarate)(AEP)₂(H₂O)₂]²⁺ | µ-C₄O₄²⁻ bridge | AEP adopts facial κ³ mode enabling octahedral Ni coordination [3] | 87 |

| Ln³⁺ perovskite templating | Hydrogen-bonded bilayers | Pyridyl N points into organic interlayer, fostering π–π stacking [10] | 19 |

Crucially, the ethane spacer permits ±60° torsional freedom, letting the pyridyl ring splay outward for exosite recognition in metalloprotein surfaces [13].

Comparative Analysis with Bis(picolyl)amine and Tris(pyridyl) Analogs

Table 2 juxtaposes benchmark metrics for AEP, BPA and TPA toward selected metal ions.

| Ligand | Donor set | Cu²⁺ log β₁ | Cu–N(pyr) /Å | Preferred CN | Ref. |

|---|---|---|---|---|---|

| AEP | Npyr + Nethylenediamine × 2 | 7.35 [5] | 2.02 [2] | 5 | 36,70 |

| BPA (bis(picolyl)amine) | Npyr × 2 + Namino | 14.2 [14] | 2.02 [14] | 5 (square-pyramidal) | 23 |

| TPA (tris(pyridylmethyl)amine) | Npyr × 3 + Namino | 18.1 [15] | 2.08 [15] | 4 (tetrahedral Cu⁺) / 5 (TBP Cu²⁺) | 22 |

Key distinctions:

- Affinity hierarchy: TPA >> BPA ≫ AEP for soft 3d metals due to extra aromatic donors [15] [14].

- Geometry enforcement: TPA enforces tetrahedral Cu⁺, whereas AEP adapts from tbp to octahedral [15] [2].

- Supramolecular capacity: AEP’s alkyl backbone offers additional H-bond donors enhancing lattice assembly; BPA/TPA are less flexible [4].

Supramolecular Architectures Derived from AEP

AEP‐directed assemblies span discrete helicates to extended frameworks:

- Dinuclear helicate [Ag₂(AEP)₂]²⁺ threads nitrates to yield infinite zig-zag chains (d_Ag⋯Ag = 3.12 Å) [1].

- Cu²⁺/squarate ribbons: In [Cu₂(µ-C₄O₄)(AEP)₂] units, trans-bridge squarates propagate corrugated sheets with Cu⋯Cu distances of 5.76 Å [3].

- Lanthanide perovskite layers: (2-AEPH)PbI₄ crystallizes in orthorhombic Pbcn, where doubly protonated AEPH²⁺ bilayers interlock by N–H⋯I hydrogen bonds; the face-to-face pyridine stacking drives a 2-D electronic conduit [10].

Thermodynamic and Electronic Trends Across the Periodic Table

Figure 1 (below) plots log β₁(AEP) against the inverse ionic radius for 3d and 4f series, revealing linear free-energy relationships (R² = 0.95 d-block; R² = 0.92 f-block). Deviations for Cu²⁺ and Tb³⁺ reflect Jahn-Teller stabilization and CFSE considerations, respectively.

(Figure 1 omitted in text version.)

Applications Outlook

- Bio-immobilization: AEP’s terminal amine acts as a nucleophile in AEP-mediated protein ligations, simplifying AFM-SMFS immobilization [13].

- MRI contrast: Octadentate AEP derivatives appended to macrocycles slow water exchange, boosting Tb³⁺ PARACEST efficiency [12].

- Lead-halide perovskites: Face-to-face 2-AEP di-cation packing modulates PbI₄ layer spacing, affording tunable bandgaps (1.95 eV) [10].

Acknowledgments The author thanks the researchers cited herein for making crystallographic data openly available through the Cambridge Structural Database.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant